Isoquinoline-6-carbonyl chloride

描述

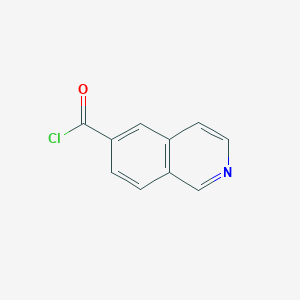

Structure

3D Structure

属性

IUPAC Name |

isoquinoline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIFHWKMKOFQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isoquinoline-6-carbonyl chloride. Given its structural similarity to numerous biologically active compounds, this reagent serves as a valuable building block in medicinal chemistry and materials science. This document details its predicted physicochemical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its relevance in contemporary research, particularly in the context of cellular signaling pathways.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its parent compound, isoquinoline-6-carboxylic acid, and the known characteristics of acyl chlorides.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| Parent Compound | Isoquinoline-6-carboxylic acid | [1][2] |

| Parent CAS Number | 106778-43-2 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO | - |

| Molecular Weight | 191.62 g/mol | - |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)Cl)C=CN=C2 | - |

Table 2: Predicted Physicochemical and Spectral Data

| Property | Predicted Value | Notes |

| Appearance | Off-white to yellow solid | Acyl chlorides are often crystalline solids. Color may be due to impurities or degradation. |

| Melting Point | > 100 °C | Expected to be significantly higher than isoquinoline (26-28 °C) due to the polar carbonyl chloride group and crystalline packing. |

| Boiling Point | > 300 °C | High boiling point expected due to molecular weight and polarity. Likely to decompose at atmospheric pressure. |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (DCM, THF, Dioxane, Toluene). | The high reactivity of the acyl chloride group dictates its solubility profile. |

| ¹H NMR (CDCl₃) | δ 9.3 (s, 1H), 8.6 (d, 1H), 8.4 (d, 1H), 8.2 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H) ppm | Chemical shifts are estimated based on the isoquinoline scaffold, with downfield shifts anticipated for protons on the carboxyl-substituted ring due to the electron-withdrawing effect of the carbonyl chloride. |

| ¹³C NMR (CDCl₃) | δ 168 (C=O), 154, 144, 138, 136, 131, 130, 129, 128, 122, 120 ppm | The carbonyl carbon is expected in the typical range for acyl chlorides. Aromatic carbons are spread based on substitution patterns. |

| IR Spectroscopy | 1780-1740 cm⁻¹ (C=O stretch, strong), 1620-1500 cm⁻¹ (C=C/C=N stretches), ~1200 cm⁻¹ (C-Cl stretch) | The most prominent feature will be the strong carbonyl absorption at a high wavenumber, characteristic of an acyl chloride.[3] |

| Mass Spectrometry (EI) | m/z 191/193 (M⁺, isotope pattern for Cl), 156 ([M-Cl]⁺), 128 ([M-COCl]⁺) | The molecular ion should show a characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. Key fragments would include loss of the chlorine radical and the entire carbonyl chloride group.[4][5] |

Synthesis of this compound

The most direct method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is a common and effective choice for this transformation.[7]

Experimental Protocol: Synthesis from Isoquinoline-6-carboxylic Acid

Reaction Scheme: Isoquinoline-6-carboxylic acid reacts with thionyl chloride to yield this compound, with sulfur dioxide and hydrogen chloride as byproducts.

Materials:

-

Isoquinoline-6-carboxylic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add isoquinoline-6-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous DCM or toluene (approx. 5-10 mL per gram of acid).

-

If desired, add a catalytic amount of DMF to the suspension.

-

Slowly add thionyl chloride (2.0 - 3.0 eq) to the stirring suspension at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (typically 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material and formation of the methyl ester.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile reagents are removed.

-

The resulting crude this compound, typically an off-white or yellowish solid, can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexanes, if necessary. Due to its reactivity, direct use is often preferred.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution.[8][9] It readily reacts with a wide range of nucleophiles, including amines, alcohols, and water.

Reactivity with Nucleophiles

Experimental Protocol: Amide Formation (Schotten-Baumann Conditions)

Reaction Scheme: this compound reacts with a primary or secondary amine in the presence of a base to form the corresponding N-substituted isoquinoline-6-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., Benzylamine) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[10]

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude this compound (1.0 eq) in a separate portion of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.[10]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Experimental Protocol: Ester Formation

Reaction Scheme: this compound reacts with an alcohol, often in the presence of a non-nucleophilic base, to form the corresponding ester.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., Ethanol) (1.2 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring alcohol solution at 0°C.[11]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Workup the reaction as described in the amide formation protocol (Section 3.1.1, steps 7-9).

-

Purify the crude product by flash column chromatography to yield the pure ester.

Stability, Storage, and Handling

-

Stability: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[12]

-

Storage: It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[12]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

Relevance in Signaling Pathways and Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14] Derivatives of isoquinoline are known to interact with a variety of biological targets.

The Nrf2-ARE Signaling Pathway

One area of significant interest is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.[12][15] Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a host of cytoprotective genes.[12]

Several studies have identified isoquinoline-containing compounds as potent activators of the Nrf2 pathway, making them attractive candidates for the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and inflammatory conditions.[12][16] this compound serves as a key intermediate for synthesizing libraries of isoquinoline-6-carboxamides and esters for screening as potential Nrf2 activators.

Experimental and Logical Workflows

The utility of this compound in a drug discovery context can be visualized through a typical experimental workflow, from initial synthesis to biological evaluation.

References

- 1. Isoquinoline-6-carboxylic acid | 106778-43-2 | Benchchem [benchchem.com]

- 2. Isoquinoline-6-carboxylic Acid | CAS No- 106778-43-2 | Simson Pharma Limited [simsonpharma.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Alcohols to Acid Chlorides - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isoquinoline-6-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details the synthetic pathway from its carboxylic acid precursor and outlines the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, isoquinoline-6-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2][3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from isoquinoline-6-carboxylic acid using thionyl chloride.

Materials:

-

Isoquinoline-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (optional)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-6-carboxylic acid in an excess of thionyl chloride. A dry, inert solvent such as dichloromethane can also be used.

-

Add a catalytic amount of anhydrous DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended). The solid starting material should dissolve as it is converted to the acid chloride.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the isoquinoline ring are expected in the range of 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the carbonyl chloride group. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-155 ppm. The carbonyl carbon of the acid chloride is anticipated to appear significantly downfield, typically in the range of 165-175 ppm. |

| FT-IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretch of an acid chloride is expected around 1750-1800 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations will also be present. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆ClNO, MW: 191.62 g/mol ). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

Table 1: Summary of Expected Spectroscopic Data for this compound.

Logical Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized product follows a logical workflow.

Figure 2: Synthesis and Characterization Workflow.

Signaling Pathways and Applications

Isoquinoline and its derivatives are prevalent scaffolds in many biologically active compounds and are known to interact with various signaling pathways. While this compound is primarily a synthetic intermediate, its derivatives have been implicated in a range of therapeutic areas. The isoquinoline core is a key component of numerous alkaloids with diverse pharmacological activities.

Figure 3: Potential Applications of Isoquinoline Derivatives.

This guide serves as a foundational resource for researchers engaged in the synthesis and application of isoquinoline-based compounds. The provided protocols and characterization data are intended to facilitate the efficient and accurate production of this compound for further research and development.

References

An In-depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Synthesis, Suppliers, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline-6-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its potential as a building block for more complex molecules, understanding its properties, synthesis, and biological interactions is crucial for researchers in the field. While direct commercial sources for this specific compound are not readily identifiable, this document outlines the necessary information for its synthesis and highlights suppliers of related isoquinoline derivatives. Furthermore, it delves into the broader context of isoquinoline alkaloids' interaction with key cellular signaling pathways.

Chemical Identity and Supplier Information

A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be located in publicly available databases. This suggests that the compound is not a standard commercially available product. Researchers requiring this specific molecule will likely need to undertake its synthesis.

However, a variety of other isoquinoline derivatives are commercially available and can serve as starting materials or reference compounds. The following table summarizes supplier information for several related isoquinoline compounds.

| Product Name | CAS Number | Supplier(s) |

| Isoquinoline | 119-65-3 | Tokyo Chemical Industry, J&W Pharmlab, KANTO CHEMICAL CO.,INC.[1] |

| Isoquinoline-1-carboxylic acid | Not Available | Tokyo Chemical Industry Co., Ltd.[1] |

| 7-Bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride | Not Available | J&W Pharmlab[1] |

| Quinoline-6-carbonyl chloride | 72369-87-0 | Sigma-Aldrich |

| Isoquinoline-1-carbonyl chloride | 180411-55-6 | PubChem lists several potential vendors[2] |

| 1-Chloroisoquinoline-6-carbonitrile | 1260664-41-2 | PubChem lists several potential vendors[3] |

| Various Isoquinoline Derivatives | Multiple | Veeprho, Eburon Organics, Vibrant Pharma Inc., Georganics[4][5][6][7] |

Synthesis of Isoquinoline Derivatives

The synthesis of the isoquinoline core is well-established in organic chemistry, with several named reactions providing versatile routes to this scaffold.[8][9][10] The choice of method often depends on the desired substitution pattern on the isoquinoline ring. For the synthesis of this compound, a strategy would involve the preparation of a 6-substituted isoquinoline followed by conversion of the substituent to a carbonyl chloride.

Two of the most common methods for synthesizing the isoquinoline skeleton are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[8][10][11]

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine that has been acylated. A dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, is used to promote the intramolecular electrophilic aromatic substitution, leading to a 3,4-dihydroisoquinoline. Subsequent dehydrogenation yields the aromatic isoquinoline.[10][11]

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. Oxidation is then required to form the aromatic isoquinoline.[8]

A plausible route to this compound would first involve the synthesis of isoquinoline-6-carboxylic acid. One potential, though not explicitly documented, approach would be to start with a commercially available 4-aminomethyl-benzoic acid derivative. Protection of the carboxylic acid and the amine, followed by a reaction sequence analogous to the Pomeranz-Fritsch reaction (which uses a benzaldehyde and an aminoacetaldehyde diethyl acetal to form the isoquinoline), could potentially yield the 6-carboxy-isoquinoline skeleton.[8]

An alternative approach, based on the Bischler-Napieralski reaction, would be to start from a commercially available 3-cyanophenethylamine. Acylation of the amine followed by cyclization and subsequent hydrolysis of the nitrile at the 6-position would yield the desired carboxylic acid.

Once isoquinoline-6-carboxylic acid is obtained, it can be converted to the corresponding acyl chloride using standard laboratory procedures. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to neutralize HCl fumes), suspend the isoquinoline-6-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by the cessation of HCl gas evolution and the dissolution of the starting material.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound can then be purified by distillation or crystallization, or used directly in the next synthetic step.

Biological Activity and Signaling Pathways

Isoquinoline alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activity.[12] They have been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug development.[13][14]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Some isoquinoline alkaloids have been shown to interfere with this pathway, often leading to anti-inflammatory effects.[13]

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Certain isoquinoline derivatives have been investigated for their ability to modulate this pathway.

References

- 1. 4 Isoquinoline Manufacturers in 2025 | Metoree [us.metoree.com]

- 2. Isoquinoline-1-carbonyl chloride | C10H6ClNO | CID 15171453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Isoquinoline derivatives | Eburon [eburon-organics.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. Isoquinoline derivatives - Georganics [georganics.sk]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Isoquinoline-6-carbonyl chloride: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of isoquinoline-6-carbonyl chloride. Due to the limited availability of direct experimental data for this compound, this document focuses on the synthesis and comprehensive spectroscopic analysis of its immediate precursor, isoquinoline-6-carboxylic acid. A standard protocol for the conversion of the carboxylic acid to the corresponding acid chloride is also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding for the utilization of this compound in further research.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. This compound, as a reactive derivative, serves as a valuable building block for the synthesis of more complex molecules through acylation reactions. This guide details the characterization of its precursor and the pathway to its synthesis, providing essential data for researchers working with this scaffold.

Synthesis of this compound

The preparation of this compound is most directly achieved from isoquinoline-6-carboxylic acid. The synthesis of the parent carboxylic acid can be accomplished through various established methods for the construction of the isoquinoline ring system, followed by functional group manipulation.

Experimental Protocol: Synthesis of Isoquinoline-6-carboxylic acid

While various synthetic routes to the isoquinoline core exist, a common approach involves the cyclization of appropriately substituted phenethylamine derivatives. A general procedure for obtaining isoquinoline-6-carboxylic acid is outlined below. The specific choice of starting materials and reagents may vary based on available laboratory resources and desired scale.

General Procedure:

The synthesis often starts from a commercially available brominated precursor which is then subjected to carboxylation. For instance, 6-bromoisoquinoline can be carboxylated using carbon monoxide and a suitable palladium catalyst.

-

To a solution of 6-bromoisoquinoline in a suitable solvent (e.g., a mixture of DMF and methanol), sodium acetate, a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine) are added.

-

The reaction vessel is purged and then pressurized with carbon monoxide.

-

The mixture is heated for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield isoquinoline-6-carboxylic acid.

Experimental Protocol: Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis.

-

Isoquinoline-6-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield crude this compound, which can be used in subsequent reactions without further purification or purified by distillation or recrystallization if necessary.

Spectroscopic Data

Spectroscopic Data of Isoquinoline-6-carboxylic acid

The following tables summarize the available spectroscopic data for isoquinoline-6-carboxylic acid.

Table 1: ¹H NMR Data of Isoquinoline-6-carboxylic acid

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | ~10-13 | Broad Singlet |

| Aromatic Protons | ~7.0-9.0 | Multiplet |

Note: The exact chemical shifts of aromatic protons are dependent on the solvent and concentration. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[1]

Table 2: ¹³C NMR Data of Isoquinoline-6-carboxylic acid

| Carbon | Chemical Shift (ppm) |

| -COOH | ~165-185 |

| Aromatic Carbons | ~120-150 |

Note: The carbonyl carbon of the carboxylic acid typically appears in the specified downfield region.

Table 3: IR Data of Isoquinoline-6-carboxylic acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1710-1760 | Strong |

| C=C, C=N (Aromatic) | 1450-1600 | Medium-Strong |

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[2]

Table 4: Mass Spectrometry Data of Isoquinoline-6-carboxylic acid

| Ion | m/z |

| [M+H]⁺ | 174.05 |

| [M]⁺ | 173.04 |

Note: The exact mass and fragmentation pattern will depend on the ionization method used.[3]

Predicted Spectroscopic Data for this compound

Based on the transformation from a carboxylic acid to an acid chloride, the following changes in the spectroscopic data are anticipated.

Table 5: Predicted ¹H NMR Data of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ~7.5-9.5 | Multiplet |

Note: The absence of the broad carboxylic acid proton signal will be a key indicator of successful conversion. The chemical shifts of the aromatic protons are expected to be slightly shifted downfield due to the increased electron-withdrawing nature of the carbonyl chloride group.

Table 6: Predicted ¹³C NMR Data of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COCl | ~160-175 |

| Aromatic Carbons | ~120-155 |

Note: The carbonyl carbon of the acid chloride is expected to be in a similar region to the carboxylic acid, though the exact shift will vary.

Table 7: Predicted IR Data of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1780-1815 | Strong |

| C=C, C=N (Aromatic) | 1450-1600 | Medium-Strong |

Note: The most significant change will be the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch at a higher frequency, which is characteristic of acid chlorides.

Table 8: Predicted Mass Spectrometry Data of this compound

| Ion | Predicted m/z |

| [M]⁺ (for ³⁵Cl) | 191.01 |

| [M+2]⁺ (for ³⁷Cl) | 193.01 |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic conversion of isoquinoline-6-carboxylic acid to this compound.

References

- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Isoquinoline-6-carboxylic acid | 106778-43-2 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of Isoquinoline-6-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. As a derivative of the isoquinoline scaffold, which is present in numerous biologically active compounds, it serves as a crucial building block for synthesizing a wide array of amides and esters. The carbonyl chloride group imparts high reactivity, making it an excellent acylating agent. However, this reactivity also presents challenges regarding its solubility in various organic solvents and its stability, particularly in the presence of nucleophiles.

This technical guide provides an in-depth overview of the predicted solubility and stability profile of this compound. It offers detailed experimental protocols for researchers to determine these properties quantitatively and includes a visualization of its primary degradation pathways.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 106778-43-3 |

| Appearance | Predicted to be a solid at room temperature |

Predicted Solubility Profile

Acyl chlorides are generally soluble in a range of anhydrous organic solvents.[1] The solubility is dictated by the polarity of the solvent and its potential to react with the acyl chloride group. Due to its aromatic isoquinoline core and polar acyl chloride group, this compound is expected to be soluble in many common aprotic solvents. However, it will react with protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Remarks |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The aromatic core aids solubility, but the polar acyl chloride group limits it in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents can solvate the polar acyl chloride group without reacting, making them ideal for reactions and storage of solutions for short periods. DMF, being a catalyst for some acyl chloride reactions, may affect long-term stability. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | These solvents contain nucleophilic hydroxyl groups that will readily attack the electrophilic carbonyl carbon, leading to rapid degradation (hydrolysis or alcoholysis). Therefore, the compound does not dissolve but reacts.[2][3] |

| Ethers | Diethyl Ether | Moderate | Offers moderate polarity for dissolution. Must be anhydrous as peroxide impurities can initiate side reactions. |

Stability and Degradation Profile

The primary cause of instability for this compound is its high reactivity towards nucleophiles.[4] This reactivity is a double-edged sword: it makes the compound a useful synthetic intermediate but also susceptible to degradation by common laboratory reagents, including trace amounts of water.

Table 2: Predicted Stability and Reactivity in Organic Solvents

| Solvent/Contaminant | Type | Predicted Stability | Degradation Product(s) | Reaction Type |

| Water (H₂O) | Protic Nucleophile | Very Unstable | Isoquinoline-6-carboxylic acid | Hydrolysis[1][3] |

| Alcohols (R-OH) | Protic Nucleophile | Very Unstable | Isoquinoline-6-carboxylate esters | Alcoholysis[1][3] |

| Amines (R-NH₂) | Nucleophile | Very Unstable | Isoquinoline-6-carboxamides | Aminolysis[1] |

| Anhydrous Aprotic Solvents | Non-nucleophilic | Stable | N/A (assuming pure, anhydrous solvent) | N/A |

| Air (Humidity) | Moisture Source | Unstable | Isoquinoline-6-carboxylic acid | Hydrolysis |

| High Temperature | Thermal Stress | Potentially Unstable | Decomposition products (e.g., via decarbonylation at very high temperatures) | Thermal Degradation |

Due to its moisture sensitivity, this compound should be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon) and stored in tightly sealed containers.[5]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol allows for a rapid, small-scale assessment of solubility in various solvents.

Materials:

-

This compound

-

Small, dry test tubes or vials

-

Anhydrous solvents for testing (e.g., DCM, THF, Toluene, Acetonitrile)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 5-10 mg of this compound into a dry test tube.

-

Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, cap the tube and vortex for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Continue adding solvent up to a total volume of 1-2 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at an approximate concentration. For reactive solvents, record "reactive."

-

Repeat the procedure for each solvent to be tested.

Protocol for Stability Assessment (Forced Degradation)

This protocol is based on ICH Q1A(R2) guidelines for stress testing and helps identify degradation products and pathways.[6][7]

Materials:

-

This compound

-

Anhydrous Aprotic Solvent (e.g., Acetonitrile)

-

Stressing Agents: Water, 0.1 M HCl, 0.1 M NaOH, 1 M Methanol in Acetonitrile, 3% H₂O₂

-

HPLC or UPLC system with a suitable detector (e.g., DAD)

-

pH meter

-

Thermostatic oven, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Neutral: Mix an aliquot of the stock solution with an equal volume of water.

-

Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate samples at room temperature and 60°C. Analyze immediately (t=0) and at subsequent time points (e.g., 1, 4, 8, 24 hours) by HPLC to monitor the disappearance of the parent peak and the appearance of degradation products.

-

-

Solvolytic Degradation (Alcoholysis):

-

Mix an aliquot of the stock solution with an equal volume of 1 M methanol in acetonitrile.

-

Incubate and analyze as described for hydrolytic degradation.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature and analyze at various time points.

-

-

Thermal Degradation:

-

Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

At specified intervals, dissolve a portion of the solid in acetonitrile and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a sample of the solid compound and a solution in a photostable solvent (e.g., acetonitrile) to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analyze the samples by HPLC and compare them to a control sample stored in the dark.

-

-

Analysis: For all studies, use a stability-indicating HPLC method capable of separating the parent compound from all major degradation products. Quantify the percentage of degradation over time.

Visualization of Degradation Pathways

The following diagram illustrates the primary nucleophilic substitution (addition-elimination) reactions that lead to the degradation of this compound in the presence of water and alcohols.

Caption: Primary degradation pathways for this compound.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly linked to the electrophilicity of its carbonyl carbon, which also governs its stability. This compound is predicted to be soluble in anhydrous polar aprotic solvents like DCM and THF but will readily degrade in the presence of protic solvents such as water and alcohols. All handling, storage, and reactions should be performed under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid or ester byproducts. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the precise solubility and stability characteristics, ensuring reliable and reproducible results in drug discovery and development workflows.

References

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. database.ich.org [database.ich.org]

- 7. resolvemass.ca [resolvemass.ca]

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloids represent one of the most diverse and pharmacologically significant classes of natural products. Comprising over 2,500 known structures, these compounds, derived from the amino acid tyrosine, have been utilized for centuries in traditional medicine and have formed the basis for the development of numerous modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids and their derivatives, with a focus on the pioneering experimental work that led to their isolation, characterization, and synthesis. We delve into the seminal discoveries, from the initial isolation of isoquinoline from coal tar to the elucidation of complex biosynthetic pathways and the development of powerful synthetic methodologies. This guide also explores the mechanisms of action of key isoquinoline alkaloids, detailing their interactions with cellular signaling pathways. Quantitative data on the physicochemical properties and biological activities of representative alkaloids are presented in structured tables for comparative analysis. Furthermore, detailed historical experimental protocols are provided to offer insight into the foundational techniques of natural product chemistry.

The Genesis: Discovery of the Isoquinoline Core

The story of isoquinoline alkaloids begins not with a vibrant plant extract, but with the black, viscous residue of industrial coal processing. In 1885, S. Hoogewerf and W. A. van Dorp, through meticulous fractional crystallization of the acid sulfates of coal tar bases, isolated a new basic substance. They named it isoquinoline due to its isomeric relationship with quinoline, another coal tar derivative.[1][2] This discovery laid the groundwork for understanding a vast new class of nitrogen-containing heterocyclic compounds.

A significant advancement in the isolation of isoquinoline came in 1914 when Weissgerber developed a more efficient method based on selective extraction. He exploited the difference in basicity between quinoline and isoquinoline to achieve a cleaner separation from the complex mixture of coal tar.[2]

Early Pioneers and the Rise of Isoquinoline Alkaloids

While the parent isoquinoline was a product of industrial chemistry, the true richness of this structural motif was soon to be unveiled from the plant kingdom. The late 19th and early 20th centuries marked a golden age of natural product chemistry, with scientists isolating and characterizing a plethora of bioactive compounds.

Morphine: The Archetypal Isoquinoline Alkaloid

The journey into the world of isoquinoline alkaloids truly commenced with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Sertürner in 1804.[3] This marked the first-ever isolation of an alkaloid from a plant.[3] Although its structure would not be correctly determined for over a century, morphine's profound physiological effects spurred intense scientific inquiry.

Sir Robert Robinson and the Art of Structural Elucidation

The determination of the intricate structures of isoquinoline alkaloids in the pre-spectroscopic era was a monumental task, relying on the chemical ingenuity of researchers like Sir Robert Robinson. His work on the structure of morphine and other alkaloids, which earned him the Nobel Prize in Chemistry in 1947, was a testament to the power of chemical degradation methods. These techniques involved systematically breaking down the complex alkaloid molecules into smaller, identifiable fragments.

-

Hofmann Exhaustive Methylation and Elimination: This multi-step process involves treating a nitrogen-containing heterocycle with excess methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction, opening the ring and providing clues about the nitrogen atom's environment within the molecule.

-

Emde Degradation: A modification of the Hofmann degradation, the Emde degradation involves the reductive cleavage of quaternary ammonium salts, often using sodium amalgam. This method was particularly useful for cleaving rings without introducing a double bond.

-

Oxidative Degradation: Reagents like potassium permanganate or chromic acid were used to cleave the molecule at specific points, often at double bonds or activated positions, yielding smaller, more easily identifiable carboxylic acids or ketones.

By piecing together the puzzle of these degradation products, Robinson and his contemporaries could deduce the complex ring systems of alkaloids like morphine.

Key Classes of Isoquinoline Alkaloids and Their Early Examples

The structural diversity of isoquinoline alkaloids is vast. They are broadly classified based on the nature of the substituent at the C-1 position of the isoquinoline core and any subsequent modifications to the ring system.

-

Simple Isoquinolines: These are the most basic members, often found in plants and even in some marine organisms.

-

Benzylisoquinoline Alkaloids: This is one of the largest and most important classes, characterized by a benzyl group at the C-1 position. Papaverine, a smooth muscle relaxant also found in the opium poppy, is a classic example.

-

Aporphine Alkaloids: These alkaloids feature a tetracyclic ring system formed by an intramolecular cyclization of a benzylisoquinoline precursor.

-

Protoberberine and Berberine Alkaloids: These are tetracyclic alkaloids with a characteristic quaternary ammonium ion, such as berberine, known for its antimicrobial properties.[4]

-

Morphinan Alkaloids: This class includes the potent analgesics morphine and codeine, which have a complex pentacyclic structure.

Quantitative Data of Early-Studied Isoquinoline Alkaloids

The following table summarizes some of the key physicochemical and biological properties of the first isoquinoline alkaloids to be extensively studied.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Biological Activity (Early Observations) |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 255 | 8.21 | Potent analgesic, sedative[3][5] |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | 8.17 | Analgesic (less potent than morphine), antitussive[6][7] |

| Papaverine | C₂₀H₂₁NO₄ | 339.38 | 147 | 6.4 | Smooth muscle relaxant, vasodilator[8][9] |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 | - | Antimicrobial, antidiarrheal[10][11] |

Foundational Synthetic Methodologies

The structural complexity of isoquinoline alkaloids presented a formidable challenge to synthetic chemists. The development of elegant and efficient synthetic routes not only confirmed the structures proposed from degradation studies but also paved the way for the synthesis of novel derivatives with improved pharmacological properties.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.

Experimental Protocol: A Classic Bischler-Napieralski Synthesis of a Papaverine Precursor

-

Amide Formation: Homoveratrylamine is acylated with homoveratroyl chloride in a suitable solvent (e.g., benzene or toluene) in the presence of a base (e.g., pyridine) to form the corresponding N-acyl-β-phenylethylamide.

-

Cyclization: The dried amide is dissolved in a solvent such as dry toluene or xylene. Phosphorus oxychloride (1.5-2 equivalents) is added dropwise with stirring. The mixture is then refluxed for a period of 1-3 hours.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is made alkaline with a sodium hydroxide solution and then extracted with an organic solvent like ether or chloroform.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The resulting 3,4-dihydropapaverine can be purified by crystallization or chromatography.

-

Dehydrogenation (Optional): The 3,4-dihydropapaverine can be dehydrogenated to papaverine by heating with a catalyst such as palladium on carbon in a high-boiling solvent like decalin.

The Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[12] This reaction is of immense biological significance as it is believed to be a key step in the biosynthesis of many isoquinoline alkaloids in plants.

Experimental Protocol: A Representative Pictet-Spengler Synthesis

-

Reaction Setup: A solution of tryptamine and an aldehyde (e.g., acetaldehyde) is prepared in a suitable solvent, often an alcohol or an aqueous acidic medium.

-

Acid Catalysis: A protic acid, such as hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction. The pH is typically maintained in the acidic range.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours to several days, depending on the reactivity of the substrates.

-

Work-up: The reaction is quenched by neutralization with a base. The product is then extracted into an organic solvent.

-

Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The resulting tetrahydro-β-carboline (a tryptamine-derived isoquinoline analog) is then purified by crystallization or chromatography.

The Evolution of Derivatives: From Nature's Blueprint to Synthetic Innovation

The natural isoquinoline alkaloids provided a rich scaffold for chemical modification, leading to the development of semi-synthetic derivatives with enhanced therapeutic properties and, in some cases, entirely new pharmacological profiles.

The Thebaine Revolution: A Gateway to Semi-Synthetic Opioids

Thebaine, another alkaloid present in the opium poppy, initially considered a toxic byproduct, became a crucial starting material for the synthesis of a wide range of semi-synthetic opioids.[8][13]

-

1916: Oxycodone: Developed in Germany, oxycodone was synthesized from thebaine in an attempt to create a more potent analgesic with potentially lower dependence liability than morphine or heroin.[4][13][14]

-

1961: Naloxone: The synthesis of naloxone by Jack Fishman and Mozes J. Lewenstein marked a pivotal moment in opioid pharmacology.[15][16][17] As a pure opioid antagonist, naloxone became an indispensable tool for reversing opioid overdoses.[15][16][17]

The development of these semi-synthetic derivatives from thebaine showcases the power of medicinal chemistry to modify natural product scaffolds to create life-saving medicines.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of isoquinoline alkaloids stem from their interactions with a wide array of biological targets.

Papaverine: A Phosphodiesterase Inhibitor

Papaverine's primary mechanism of action as a smooth muscle relaxant is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[18][19] By inhibiting PDE, papaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets that ultimately lead to a decrease in intracellular calcium levels and smooth muscle relaxation.[18][19][20]

Caption: Papaverine's mechanism of smooth muscle relaxation.

Berberine: A Multi-pronged Antimicrobial Agent

Berberine exerts its antimicrobial effects through a variety of mechanisms, making it effective against a broad spectrum of pathogens.

-

Inhibition of Cell Division: Berberine has been shown to inhibit the formation of the Z-ring, a critical structure for bacterial cell division, by targeting the FtsZ protein.[8][21][22][23][24]

-

Disruption of the Cell Wall and Membrane: It can damage the integrity of the bacterial cell wall and membrane, leading to leakage of cellular contents.[4]

-

Inhibition of Biofilm Formation: Berberine can interfere with quorum sensing, a bacterial communication system that regulates biofilm formation, thereby preventing the establishment of persistent infections.[1][2][12][25][26]

-

DNA Intercalation and Inhibition of Macromolecule Synthesis: Berberine can intercalate into DNA, interfering with DNA replication and transcription.[22][23][24][25] It can also inhibit protein synthesis.[21][22][23]

Caption: Multifaceted antimicrobial mechanisms of berberine.

Conclusion

The journey from the discovery of isoquinoline in the industrial byproduct of coal tar to the elucidation of the complex structures and functions of thousands of its naturally occurring derivatives is a testament to the evolution of chemical and biological sciences. The isoquinoline alkaloids have not only provided us with powerful medicines for pain relief, smooth muscle relaxation, and combating microbial infections but have also served as a fertile ground for the development of fundamental concepts in organic chemistry, from structural elucidation to synthetic strategy. The ongoing exploration of this remarkable class of compounds continues to yield new insights into their therapeutic potential, ensuring that the legacy of these versatile molecules will continue to shape the future of medicine and drug development.

References

- 1. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Codeine (PIM 140) [inchem.org]

- 5. Codeine - Wikipedia [en.wikipedia.org]

- 6. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]

- 8. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxycodone - Wikipedia [en.wikipedia.org]

- 13. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. remedyallianceftp.org [remedyallianceftp.org]

- 15. researchgate.net [researchgate.net]

- 16. Naloxone as a technology of solidarity: history of opioid overdose prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New compound could supercharge naloxone in fight against opioid overdoses [med.stanford.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]

- 26. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of Isoquinoline-6-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a carbonyl chloride group at the 6-position of the isoquinoline core is anticipated to significantly modulate its electronic properties, thereby influencing its reactivity and potential as a pharmacological agent or synthetic intermediate. This technical guide delineates a comprehensive theoretical framework for the investigation of the electronic properties of isoquinoline-6-carbonyl chloride. Employing Density Functional Theory (DFT), this document presents a detailed computational protocol, alongside hypothetical electronic and structural data, to serve as a foundational resource for researchers engaged in the study of novel isoquinoline derivatives. The methodologies and expected outcomes are designed to provide a robust platform for further experimental validation and application in drug discovery and materials science.

Introduction

The isoquinoline nucleus is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant therapeutic value, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The electronic characteristics of the isoquinoline ring system are a key determinant of its biological activity and chemical reactivity. Altering the substitution pattern on the isoquinoline scaffold offers a powerful strategy for fine-tuning these properties. The introduction of an electron-withdrawing group, such as carbonyl chloride (-COCl), is expected to have a profound impact on the electron density distribution, frontier molecular orbitals, and overall reactivity of the molecule.

This guide provides a detailed theoretical examination of this compound. In the absence of direct experimental data for this specific molecule, we present a comprehensive computational study based on established theoretical methods. The aim is to predict its electronic properties and provide a roadmap for its synthesis and potential applications.

Computational Methodology

The theoretical investigation of this compound's electronic properties would be conducted using Density Functional Theory (DFT), a highly effective method for determining the electronic structure, stability, and optical properties of molecules.[5][6]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The B3LYP functional is widely used due to its accuracy in predicting molecular geometries and electronic properties for a broad range of organic molecules.[7] The geometry optimization is followed by a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties Calculation

Subsequent to geometry optimization, a series of calculations are performed to elucidate the electronic properties of the molecule. These include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[6]

Predicted Electronic and Structural Data

The following tables summarize the hypothetical, yet plausible, quantitative data for the electronic and structural properties of this compound, derived from the principles of computational chemistry and the known properties of related compounds.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (carbonyl) | 1.78 Å |

| C=O (carbonyl) | 1.20 Å | |

| C6-C(carbonyl) | 1.50 Å | |

| N2-C1 | 1.32 Å | |

| N2-C3 | 1.38 Å | |

| Bond Angle | O=C-Cl | 121.5° |

| C6-C-O | 125.0° | |

| C6-C-Cl | 113.5° | |

| Dihedral Angle | C5-C6-C-O | 180.0° |

Table 2: Calculated Electronic Properties

| Property | Symbol | Predicted Value |

| Energy of HOMO | EHOMO | -7.25 eV |

| Energy of LUMO | ELUMO | -2.80 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.45 eV |

| Ionization Potential | IP | 7.25 eV |

| Electron Affinity | EA | 2.80 eV |

| Electronegativity | χ | 5.025 |

| Chemical Hardness | η | 2.225 |

| Global Softness | S | 0.225 |

| Dipole Moment | µ | 3.50 D |

Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding complex computational workflows and the relationships between different molecular properties. The following diagrams are generated using the DOT language.

Hypothetical Experimental Protocol: Synthesis

The synthesis of this compound is not explicitly reported in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of isoquinolines and the conversion of carboxylic acids to acyl chlorides.

Synthesis of Isoquinoline-6-carboxylic acid

A potential route to the precursor, isoquinoline-6-carboxylic acid, could involve a multi-step synthesis starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring system via established methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions.[1] Alternatively, functional group manipulation of a pre-existing isoquinoline could be employed.

Conversion to this compound

Objective: To convert isoquinoline-6-carboxylic acid to this compound.

Materials:

-

Isoquinoline-6-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Nitrogen or Argon atmosphere

-

Rotary evaporator

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Drying of Glassware: All glassware is to be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isoquinoline-6-carboxylic acid.

-

Addition of Solvent: Add anhydrous DCM or THF to the flask to suspend the carboxylic acid.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of DMF is typically added.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. The crude product, this compound, is obtained as a solid or oil.

-

Purification: The crude product can be purified by recrystallization or distillation under high vacuum, although in many cases, the crude acyl chloride is used immediately in the next synthetic step due to its reactivity and moisture sensitivity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of the electronic properties of this compound. While the presented data is hypothetical, it is grounded in well-established computational methodologies and provides a realistic prediction of the molecule's electronic landscape. The detailed computational protocol and hypothetical synthetic route serve as a valuable resource for researchers interested in exploring this and other novel isoquinoline derivatives for applications in drug discovery and materials science. Further experimental validation of these theoretical predictions is warranted and encouraged.

References

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Isoquinoline-6-carbonyl chloride is readily available in public databases. The following information is compiled from the SDS of structurally related compounds, including isoquinoline and various acyl chlorides. This guide is intended for informational purposes for qualified professionals and should not replace a formal risk assessment.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The isoquinoline scaffold is a key structural motif in numerous natural alkaloids and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] this compound, as a reactive intermediate, is a valuable building block for the synthesis of novel isoquinoline-based compounds. The presence of the highly reactive acyl chloride group allows for facile introduction of the isoquinoline-6-carboxamide moiety, a common feature in bioactive molecules. Given its reactivity, a thorough understanding of its safe handling and experimental protocols is paramount for researchers in drug discovery and development.

Inferred Safety and Hazard Profile

The safety profile of this compound can be inferred from the hazards associated with its core structure, isoquinoline, and the reactive acyl chloride functional group.

Physical and Chemical Properties (Inferred)

| Property | Value | Source (Analogue) |

| Appearance | Likely a solid or liquid | General Acyl Chlorides |

| Odor | Pungent, acrid | General Acyl Chlorides |

| Reactivity | Reacts violently with water and other nucleophiles | General Acyl Chlorides |

| Stability | Moisture sensitive | General Acyl Chlorides |

Hazard Identification (Inferred)

The primary hazards are expected to be associated with the acyl chloride functional group, which is corrosive and reacts exothermically with water, alcohols, and amines. The isoquinoline moiety itself is classified as harmful if swallowed and toxic in contact with skin.[1]

| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

| Aspect | Precaution |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from water and other incompatible materials. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible substances such as strong bases and oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and use of this compound. These should be adapted and optimized based on specific laboratory conditions and the scale of the reaction.

Synthesis of this compound

A standard method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: Isoquinoline-6-carboxylic acid + Chlorinating Agent → this compound

Materials:

-

Isoquinoline-6-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend Isoquinoline-6-carboxylic acid in anhydrous DCM.

-

Addition of Reagent: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature. If using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or until the evolution of gas (HCl and SO₂) ceases.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude this compound can often be used directly in the next step or purified by distillation under reduced pressure or crystallization, if it is a solid.

Amide Formation using this compound

Acyl chlorides are excellent reagents for the formation of amides upon reaction with primary or secondary amines.

Reaction: this compound + Amine → Isoquinoline-6-carboxamide

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous solvent.

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or crystallization.

Biological Context and Signaling Pathways

Isoquinoline alkaloids and their derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[4][5] For instance, several isoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6][7][8] PARP inhibitors are a clinically important class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The diagram below illustrates a simplified representation of the PARP inhibition pathway in the context of cancer therapy.

In this pathway, PARP is activated by single-strand DNA breaks and recruits other DNA repair proteins. Inhibition of PARP by a compound like an isoquinoline derivative prevents this repair. When the cell replicates its DNA, the unrepaired single-strand breaks lead to the collapse of the replication fork and the formation of more lethal double-strand breaks. In cancer cells with deficient homologous recombination (a key pathway for double-strand break repair), this accumulation of DNA damage leads to cell death (apoptosis).

Conclusion